molecular formula C20H17Br2N3O2 B11120318 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11120318
M. Wt: 491.2 g/mol
InChI Key: FTACLBXSGPTKBT-YSURURNPSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is a chemical compound with the molecular formula C18H15Br2N3O2. It is primarily used in research applications and is known for its unique structural properties, which include both brominated aromatic rings and a hydrazide functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s brominated aromatic rings and hydrazide group allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17Br2N3O2

Molecular Weight

491.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H17Br2N3O2/c1-12-8-16(21)20(17(22)9-12)23-11-19(27)25-24-10-15-14-5-3-2-4-13(14)6-7-18(15)26/h2-10,23,26H,11H2,1H3,(H,25,27)/b24-10+

InChI Key

FTACLBXSGPTKBT-YSURURNPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)Br

Origin of Product

United States

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